Protohypericin

Photodynamic Therapy Cancer Research Photosensitizer Screening

Procure a certified naphthodianthrone reference standard with >9-fold lower intrinsic photocytotoxicity than hypericin, enabling controlled on-demand photoconversion for precise spatial/temporal assays and consistent extract quantification. Essential for reproducible light-sensitive workflows.

Molecular Formula C30H18O8
Molecular Weight 506.5 g/mol
CAS No. 548-03-8
Cat. No. B192192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtohypericin
CAS548-03-8
Synonyms1,3,4,6,8,15-Hexahydroxy-10,13-dimethyldibenzo[a,o]perylene-7,16-dione
Molecular FormulaC30H18O8
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)C)C2=C1)O)O)O
InChIInChI=1S/C30H18O8/c1-9-3-11-19(13(31)5-9)29(37)25-17(35)7-15(33)23-24-16(34)8-18(36)26-28(24)22(21(11)27(23)25)12-4-10(2)6-14(32)20(12)30(26)38/h3-8,33-38H,1-2H3
InChIKeyDPKVSJZTYNGFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protohypericin (CAS 548-03-8): Baseline Properties and Class Context for Procurement


Protohypericin is a naturally occurring perylenequinone-class naphthodianthrone [1] isolated primarily from *Hypericum perforatum* (St. John's wort) [2]. It is the biosynthetic precursor to the photocytotoxic agent hypericin, into which it converts upon exposure to visible light [3]. As an analytical reference standard, it is commercially available with verified purities typically ranging from ≥90% to ≥98% (HPLC) . Its intrinsic photoactivity is dramatically lower than that of hypericin, a critical distinction for light-sensitive workflows [4].

Protohypericin (CAS 548-03-8): Why In-Class Analogs Are Not Interchangeable


The naphthodianthrone family comprises several closely related compounds—including protohypericin, hypericin, pseudohypericin, and protopseudohypericin—that exhibit drastically divergent photochemical behaviors [1]. Simply substituting one for another without understanding these differences can compromise assay reproducibility, analytical accuracy, and functional outcomes. For example, protohypericin's intrinsic photocytotoxicity is dramatically lower than that of hypericin under identical light conditions [2], and its photoconversion kinetics are highly dependent on light wavelength, intensity, and exposure duration [3]. Additionally, protohypericin demonstrates distinct aggregation behavior in solution compared to hypericin, which directly impacts its biodistribution and necrosis-targeting properties [4]. Consequently, in research and industrial applications—especially those involving light exposure, targeted drug delivery, or analytical quantification—protohypericin cannot be treated as a generic substitute for other hypericins without introducing significant experimental variability. The evidence presented in Section 3 substantiates these critical performance divergences with quantitative comparator data.

Protohypericin (CAS 548-03-8): Quantitative Differentiation Evidence Against Comparator Compounds


Intrinsic Photocytotoxicity of Protohypericin vs. Hypericin in A431 Cells Under Controlled Light

In a direct head-to-head study, protohypericin exhibited intrinsically dramatically lower photocytotoxicity compared to hypericin when tested on A431 human epidermoid carcinoma cells under identical filtered light conditions that prevented unintended photoconversion [1]. The difference was maximal after short irradiation times (1 min), where hypericin induced near-complete cell death while protohypericin showed minimal activity. Only after prolonged irradiation (15 min) did the photocytotoxicities converge, attributable to progressive photoconversion of protohypericin into hypericin [1].

Photodynamic Therapy Cancer Research Photosensitizer Screening

Intestinal Transepithelial Transport and Cellular Uptake: Protohypericin vs. Hypericin in Caco-2 Model

A direct comparative study in the Caco-2 human intestinal epithelial model assessed the transepithelial transport and cellular uptake of protohypericin versus hypericin [1]. Both compounds exhibited very low apical-to-basolateral transport (<0.5% over 5 hours) with a comparable lag-time of 2–3 hours, suggesting similar absorption kinetics [1]. Cellular accumulation was also comparable, reaching 4–8% after 3 hours [1]. These data indicate that protohypericin contributes to the overall bioavailability of hypericin-type compounds from *Hypericum* extracts in a quantitatively similar manner to hypericin itself [1].

Pharmacokinetics Oral Absorption Herbal Extract Standardization

Light-Induced Photoconversion Efficiency: Protohypericin as the Sole On-Demand Hypericin Precursor

Protohypericin undergoes efficient and quantifiable photoconversion to hypericin upon exposure to visible light [1]. Time-resolved thermal lens spectroscopy studies revealed a linear dependence of the photoreaction rate on protohypericin concentration, enabling precise kinetic control over the conversion process [1]. This contrasts with hypericin, which is the terminal photoproduct and cannot be reversibly or controllably deactivated. In synthetic applications, low-power LED-based photoreactors have been employed to achieve high-yield conversion of protohypericin to hypericin, substantially reducing production costs [2]. Additionally, in analytical workflows, this photoconversion property allows for the quantification of total hypericins (protohypericin + hypericin) by measuring the increase in hypericin signal after deliberate light exposure [3].

Synthetic Chemistry Photochemistry Controlled Activation

Aggregation Tendency in Aqueous Media: Protohypericin Exhibits Weaker Aggregation than Hypericin

Radioiodinated protohypericin (¹³¹I-protohypericin) has been investigated as a necrosis-avid compound for targeted radiotherapy. Comparative studies indicate that protohypericin possesses a weaker aggregation tendency in aqueous solution than hypericin [1]. This reduced aggregation is advantageous for in vivo applications, as it may improve biodistribution and reduce nonspecific accumulation compared to the more aggregation-prone hypericin [1]. While this evidence derives from a secondary summary of primary research, it points to a distinct physicochemical advantage relevant to formulation development and targeted delivery applications.

Targeted Radiotherapy Necrosis Imaging Drug Formulation

Protohypericin (CAS 548-03-8): Validated Application Scenarios Based on Differentiated Evidence


Controlled Photodynamic Research Requiring a Non-Phototoxic Precursor

Investigators studying hypericin-mediated photodynamic therapy (PDT) require a compound that can be introduced to cells or tissues without inducing immediate photodamage during preparation and handling. As demonstrated by the >9-fold lower intrinsic photocytotoxicity of protohypericin versus hypericin under controlled light conditions [1], protohypericin is the ideal starting material. Researchers can administer protohypericin in the dark, then trigger on-demand conversion to the active photocytotoxic hypericin via controlled light exposure, enabling precise temporal and spatial control over PDT effects [2]. This workflow is impossible with hypericin itself, which would cause uncontrolled phototoxicity throughout the experimental setup.

High-Precision Analytical Quantification of Hypericins in Plant Extracts

Regulatory and quality control laboratories standardizing St. John's wort products must accurately quantify total naphthodianthrones, including both the proto-forms (protohypericin, protopseudohypericin) and their photoproducts (hypericin, pseudohypericin). Protohypericin serves as an essential analytical reference standard in HPLC methods that employ on-line photochemical conversion to measure the increase in hypericin signal after deliberate light exposure [1]. By using a certified protohypericin standard (≥98% HPLC purity) [2], analysts can establish precise conversion factors and calibrate the response of the proto-compound, enabling a single-assay determination of all four naphthodianthrones without light-induced oxidation of hyperforin [3].

Cost-Effective Multigram Synthesis of High-Purity Hypericin

The commercial production of hypericin—a valuable photosensitizer for research and potential therapeutic applications—can be streamlined by using protohypericin as a synthetic intermediate. Protohypericin undergoes efficient photocyclization to hypericin under mild conditions using low-power LED photoreactors [1]. This route avoids more complex total synthesis approaches and leverages protohypericin's quantitative photoconversion, resulting in higher overall yields and reduced manufacturing costs [1]. Procurement of high-purity protohypericin (≥95%) [2] is therefore a critical step for cost-sensitive hypericin production workflows.

In Vitro Permeability and Absorption Modeling for Hypericum Extracts

Researchers evaluating the oral bioavailability of hypericin-containing herbal formulations need a stable, non-phototoxic surrogate to assess intestinal transport without confounding light-induced toxicity to cell monolayers. Protohypericin exhibits transepithelial transport and cellular uptake characteristics that are statistically indistinguishable from hypericin in the Caco-2 model, with both compounds showing <0.5% apical-to-basolateral transport over 5 hours [1]. Because protohypericin lacks hypericin's immediate photocytotoxicity [2], it allows the experimental system to be set up under ambient laboratory lighting without compromising monolayer integrity, thereby generating more reproducible permeability data that directly inform the formulation development of Hypericum extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protohypericin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.